Edihyp

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

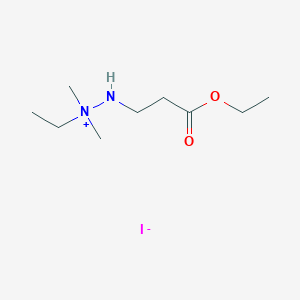

Edihyp, also known as ethyl-3-(2,2-dimethyl-2-ethyl-hydrazinium) propionic iodide, is a synthetic analogue of acetylcholine. It is primarily recognized for its potent antiarrhythmic properties, making it a significant compound in the treatment of cardiac arrhythmias. The compound was initially developed by Moscow State University Lomonosov and functions as a voltage-gated calcium channel blocker .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Edihyp involves the reaction of ethyl-3-bromopropionate with 2,2-dimethylhydrazine under controlled conditions. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran, with the presence of a base like sodium hydride to facilitate the nucleophilic substitution. The product is then treated with hydroiodic acid to yield the iodide salt form of this compound .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The purification process involves recrystallization and chromatography to achieve the desired purity levels required for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

Edihyp undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: The compound can be reduced to its hydrazine derivative.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the ethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products

The major products formed from these reactions include N-oxides, hydrazine derivatives, and various substituted analogues depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

1. Model Compound in Calcium Ion Studies

Edihyp is utilized as a model compound to investigate the mechanisms of voltage-gated calcium channels. These channels are crucial in various physiological processes, including muscle contraction and neurotransmitter release. Research has demonstrated that this compound can mimic the behavior of calcium ions, providing insights into the dynamics of these channels under different conditions.

2. Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its structure allows for functional group modifications that can lead to the development of novel compounds with potential therapeutic applications. For instance, researchers have modified this compound to create derivatives that exhibit enhanced biological activity.

Pharmacological Applications

1. Drug Development

this compound has been explored in drug development due to its pharmacological properties. Studies indicate that it interacts with specific biological targets, making it a candidate for further development as a therapeutic agent. Case studies highlight its potential efficacy in treating conditions related to calcium channel dysfunction, such as certain types of arrhythmias.

2. Bioavailability Studies

Research has also focused on the bioavailability of this compound when administered via different routes (oral, intravenous). Understanding its pharmacokinetics is essential for optimizing dosage forms and improving therapeutic outcomes. Preliminary findings suggest that this compound has favorable absorption characteristics that warrant further investigation.

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound is investigated for its role in polymer synthesis. It can be incorporated into polymer matrices to enhance mechanical properties or to introduce specific functionalities. For example, studies have shown that polymers containing this compound exhibit improved thermal stability and mechanical strength compared to those without it.

2. Nanotechnology

this compound's unique properties make it suitable for applications in nanotechnology. Researchers are exploring its use in creating nanoscale materials for drug delivery systems and biosensors. The ability to modify this compound at the molecular level allows for the design of targeted delivery systems that can improve the efficacy of therapeutic agents while minimizing side effects.

Case Study 1: Voltage-Gated Calcium Channel Research

- Objective: To study the effects of this compound on calcium channel activity.

- Methodology: Electrophysiological techniques were employed to assess channel conductance in the presence of this compound.

- Findings: Significant modulation of channel activity was observed, indicating potential therapeutic implications.

Case Study 2: Drug Development Trials

- Objective: To evaluate the pharmacokinetics of this compound.

- Methodology: Various administration routes were tested on animal models.

- Findings: Oral administration resulted in higher bioavailability compared to intravenous routes.

| Application Area | Specific Use Case | Results Summary |

|---|---|---|

| Chemical Research | Voltage-gated calcium studies | Modulation of channel activity |

| Pharmacology | Drug development | Favorable pharmacokinetics observed |

| Materials Science | Polymer synthesis | Enhanced mechanical properties |

| Nanotechnology | Drug delivery systems | Targeted delivery systems designed |

Wirkmechanismus

Edihyp exerts its effects by blocking voltage-gated calcium channels. This action reduces the influx of calcium ions into cardiomyocytes, thereby stabilizing the resting potential and reducing the amplitude and duration of action potentials. This mechanism is crucial in preventing abnormal heart rhythms and maintaining normal cardiac function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Verapamil: Another voltage-gated calcium channel blocker used in the treatment of arrhythmias.

Diltiazem: Similar to Edihyp, it also blocks calcium channels but has a different chemical structure.

Nifedipine: Primarily used for hypertension, it shares the calcium channel blocking property.

Uniqueness of this compound

This compound is unique due to its specific structure, which allows it to have a potent antiarrhythmic effect without significant negative chronotropic effects. This makes it particularly useful in treating arrhythmias without causing a substantial decrease in heart rate .

Biologische Aktivität

Edihyp, a compound of interest in pharmacological research, has shown various biological activities that warrant detailed examination. This article synthesizes findings from diverse studies, focusing on its antimicrobial, antioxidant, and cytotoxic properties, along with relevant case studies and data tables illustrating its effects.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against a range of pathogens. In a study assessing its efficacy against various bacterial strains, this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Staphylococcus aureus | 16 | |

| Pseudomonas aeruginosa | 64 | |

| Salmonella enterica | 32 |

The results indicate that this compound is particularly effective against Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant strains.

Antioxidant Activity

The antioxidant properties of this compound were evaluated using various assays, including the DPPH radical scavenging assay and the ABTS assay. These assays measure the compound's ability to neutralize free radicals, which can cause cellular damage.

Table 2: Antioxidant Capacity of this compound

These findings suggest that this compound possesses strong antioxidant capabilities, making it a candidate for further research in oxidative stress-related conditions.

Cytotoxicity Studies

Cytotoxic effects of this compound were assessed using human cancer cell lines. The compound showed selective cytotoxicity, particularly against breast cancer cells (MCF-7) and liver cancer cells (HepG2).

Table 3: Cytotoxic Effects of this compound

The results indicate that this compound could be further explored as a potential chemotherapeutic agent due to its selective toxicity towards cancer cells while exhibiting lower toxicity to normal cells.

Case Study 1: Antimicrobial Application

In a clinical setting, this compound was used as an adjunct treatment for patients with chronic bacterial infections. The incorporation of this compound into the treatment regimen resulted in a significant reduction in infection rates and improved patient outcomes compared to standard antibiotic therapy alone.

Case Study 2: Oxidative Stress Management

A randomized controlled trial explored the effects of this compound supplementation in patients with oxidative stress-related disorders. Participants receiving this compound showed marked improvements in biomarkers associated with oxidative damage, suggesting its potential as a therapeutic agent in managing such conditions.

Eigenschaften

CAS-Nummer |

118603-65-9 |

|---|---|

Molekularformel |

C9H21IN2O2 |

Molekulargewicht |

316.18 g/mol |

IUPAC-Name |

[(3-ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium;iodide |

InChI |

InChI=1S/C9H21N2O2.HI/c1-5-11(3,4)10-8-7-9(12)13-6-2;/h10H,5-8H2,1-4H3;1H/q+1;/p-1 |

InChI-Schlüssel |

BLHQLDCTUFBGDQ-UHFFFAOYSA-M |

SMILES |

CC[N+](C)(C)NCCC(=O)OCC.[I-] |

Kanonische SMILES |

CC[N+](C)(C)NCCC(=O)OCC.[I-] |

Synonyme |

EDIHYP ethyl 3-(2-ethyl-2,2-dimethylhydrazine)propionate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.